![molecular formula C20H20N2O4S B2558855 (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 941871-58-5](/img/structure/B2558855.png)

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

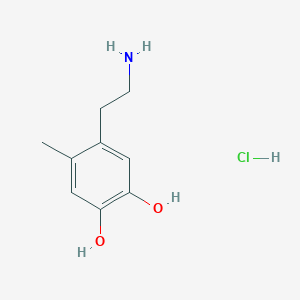

“3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the CAS number 1949836-65-0 . It has a molecular weight of 301.20 and a molecular formula of C11H13BrN2OS .

Molecular Structure Analysis

The molecular structure of “3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is represented by the formula C11H13BrN2OS .Aplicaciones Científicas De Investigación

Detection of Mercury (II) Ions

This compound has been utilized as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor changes color upon reaction with mercury (II) ions, which can be quantified by fluorescence spectroscopy down to 5 × 10^−8 M (10 ppb). This application is significant for environmental monitoring and public health.

Biothiol Screening

The same chemosensor, when forming a complex with mercury (II), can be used for the detection of biothiols like cysteine in aqueous solutions . This is particularly useful in biological research and the pharmaceutical industry for screening purified biothiols such as cysetine, homocysteine, and glutathione.

Anti-Microbial Activity

A derivative of the compound, specifically Dibenzyl (benzo[d] thiazol-2-yl (hydroxy) methyl) phosphonate, has shown anti-microbial properties against Staphylococcus aureus , including strains resistant to penicillin, ampicillin, and methicillin . This application is crucial in the development of new antibiotics.

Anti-Biofilm Properties

The same derivative also exhibits anti-biofilm activity by disrupting aggregates and clearing preformed planktonic biofilms of S. aureus . This could lead to new treatments for infections associated with biofilms, which are notoriously difficult to treat.

Inducing Protease Expression

Treatment with the compound has been associated with the overexpression of proteases in S. aureus , leading to the lysis of total proteins of the bacteria . This mechanism can be harnessed to develop novel therapeutic strategies against bacterial infections.

Disruption of Virulence Factors

The compound has been shown to cause the lysis of Protein-A, a significant virulence factor and biofilm-forming protein in S. aureus . This could be a potential pathway for the treatment of infections caused by this pathogen.

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dimethoxy-N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-5-10-22-15-8-7-14(24-2)12-18(15)27-20(22)21-19(23)13-6-9-16(25-3)17(11-13)26-4/h5-9,11-12H,1,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWCDZYQMGOAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2558773.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B2558776.png)

![4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine](/img/structure/B2558780.png)

![2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558782.png)

![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)

![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)

![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)